molecular formula C25H27N3O6S B11264881 1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

Cat. No.: B11264881
M. Wt: 497.6 g/mol
InChI Key: CATAJCKGRZHQGJ-UHFFFAOYSA-N
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Description

1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran ring, an oxadiazole ring, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzofuran and oxadiazole intermediates, which are then coupled under controlled conditions to form the final product.

    Benzofuran Intermediate Synthesis: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Oxadiazole Intermediate Synthesis: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves the coupling of the benzofuran and oxadiazole intermediates with a sulfonyl chloride derivative and 4-methylpiperidine under basic conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding sulfonic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as peroxidases and oxidoreductases, leading to the modulation of their activity.

    Pathways: It may influence signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases.

Comparison with Similar Compounds

1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the complex ring structures present in the target compound, resulting in different chemical reactivity and biological activity.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound has a similar dimethoxyphenyl group but differs in the overall structure and functional groups, resulting in unique chemical and biological properties.

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H27N3O6S/c1-15-9-11-28(12-10-15)35(29,30)18-6-8-20-19(14-18)16(2)23(33-20)25-26-24(27-34-25)17-5-7-21(31-3)22(13-17)32-4/h5-8,13-15H,9-12H2,1-4H3

InChI Key

CATAJCKGRZHQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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